

quality by design QbD HPLC method infigratinib degradation products

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Compound Focus: Infigratinib

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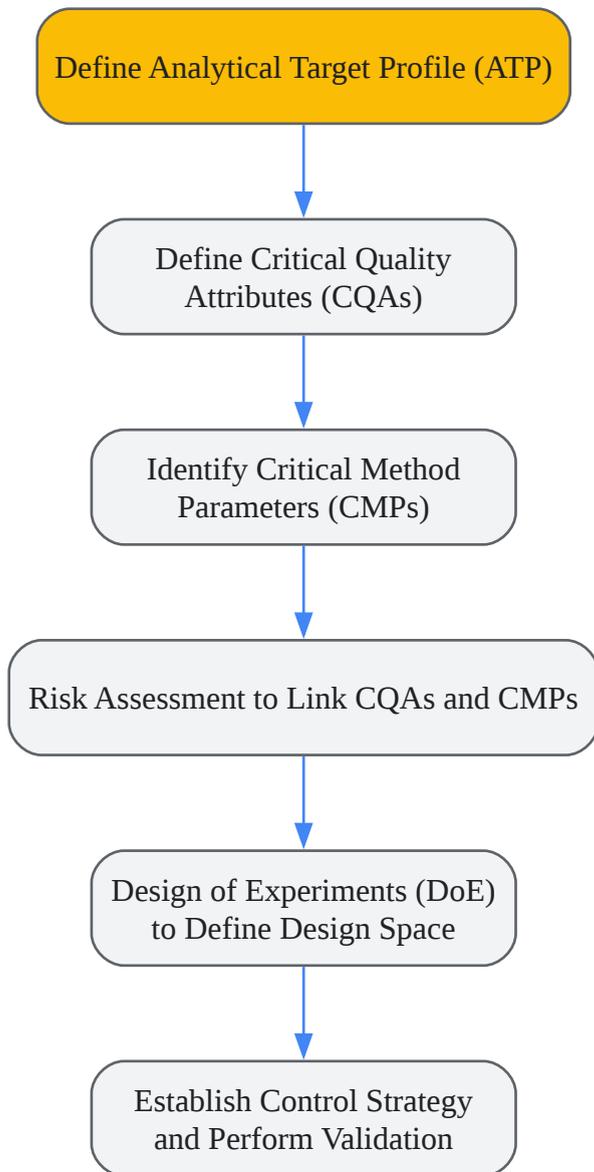
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The QbD Approach to Analytical Method Development

The QbD framework, as outlined in ICH guidelines, is a systematic, proactive process for designing analytical methods to ensure robust and reproducible performance [1]. It moves beyond traditional one-factor-at-a-time (OFAT) development by emphasizing predefined objectives and understanding the interaction of critical variables.

The core steps of the QbD approach are summarized in the workflow below:



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Defining the Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs)

The first step is to define the ATP, which is a prospective summary of the method's requirements, ensuring it is fit for its intended purpose [1]. For **infigratinib**, the ATP would include the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products and process impurities.

The CQAs are the measurable benchmarks that define method performance. For an **infigratinib** HPLC method, the key CQAs are derived from the ATP.

- **Peak Purity:** Demonstrated using a photodiode array (PDA) or mass spectrometry (MS) detector to ensure the **infigratinib** peak is homogenous and free from co-eluting impurities [2].
- **Resolution (Rs):** Baseline separation ($R_s > 2.0$) between **infigratinib** and all known degradation products and impurities [2].
- **Tailoring Factor (Tf):** ≤ 2.0 for the **infigratinib** peak, indicating good column performance and no undesirable interactions.
- **Precision:** Repeatability of peak area and retention time for **infigratinib** and major degradation products should have a relative standard deviation (RSD) of $< 2.0\%$ for the API and $< 5.0\%$ for impurities at the specification level [2].

Risk Assessment and Identifying Critical Method Parameters (CMPs)

A risk assessment identifies method parameters whose variability can significantly impact the CQAs. Techniques like Failure Mode and Effects Analysis (FMEA) or fishbone diagrams are commonly used [1].

For a reversed-phase HPLC (RP-HPLC) method of **infigratinib**, the high-risk parameters typically include:

- **Mobile Phase Composition:** Ratio of organic modifier (e.g., acetonitrile or methanol) to aqueous phase (e.g., buffer) [3] [4].
- **pH of the Aqueous Buffer:** Small changes can drastically alter selectivity, especially for ionizable compounds.
- **Column Temperature**
- **Flow Rate**
- **Gradient Profile** (if using gradient elution)

Parameters like diluent composition and injection volume are generally lower risk.

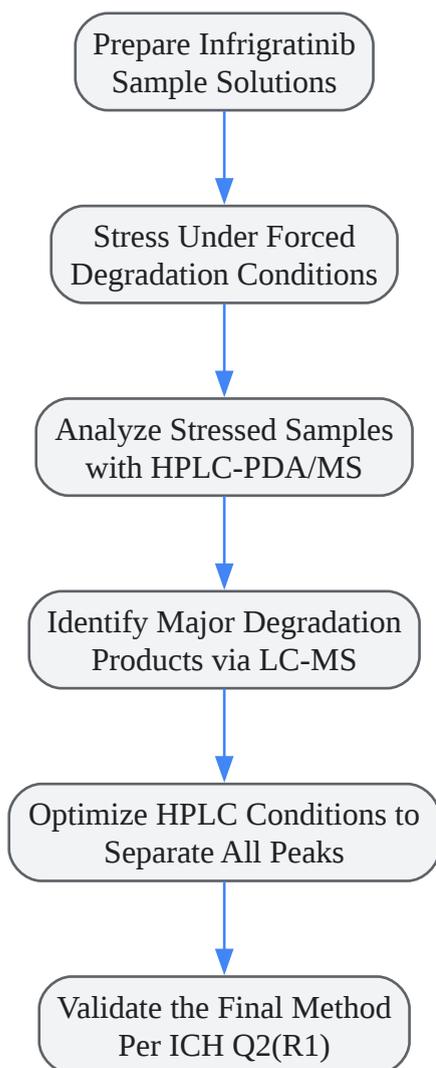
Designing the Experiment (DoE) to Establish a Design Space

A Design of Experiments (DoE) approach is used to systematically study the interaction of CMPs and define the *design space*—the multidimensional combination of parameters where the method meets all CQA criteria

[1]. A full or fractional factorial design can be used to efficiently explore the effects of mobile phase pH, buffer concentration, and gradient time on critical resolutions.

Proposed QbD-based Protocol for Infrigratinib

The following diagram outlines the core experimental workflow for the forced degradation and method application studies:



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Materials and Reagents

- **API: Infigratinib** reference standard.
- **Chemicals:** HPLC-grade acetonitrile and methanol, high-purity water, buffer salts (e.g., potassium dihydrogen phosphate, ammonium formate), and acid/bases for pH adjustment (e.g., ortho-phosphoric acid, sodium hydroxide).
- **Forced Degradation Reagents:** Hydrochloric acid (0.1-1 M), sodium hydroxide (0.1-1 M), hydrogen peroxide (3-30%), and other relevant solvents [4].

Instrumentation and Chromatographic Conditions (Initial Scope)

This table provides a starting point for method development, based on commonly used conditions for similar analyses [3] [4].

Table 1: Proposed Initial Chromatographic Conditions

Parameter	Proposed Condition
HPLC System	UHPLC or HPLC with PDA or MS detector
Column	C18 (e.g., Waters Symmetry C18, 250 mm × 4.6 mm, 5 μm) [4]

| **Mobile Phase** | **A:** Buffer (e.g., 0.05% TFA or 10 mM Ammonium Formate, pH ~4.5) **B:** Acetonitrile (or Methanol [3]) | | **Elution Mode** | Gradient (e.g., 20-80% B over 20-30 minutes) | | **Flow Rate** | 0.8 - 1.0 mL/min [3] [4] | | **Column Temperature** | 30 - 40 °C | | **Detection Wavelength** | 305 nm (based on common chromophores [3] [4]) | | **Injection Volume** | 5 - 20 μL |

Forced Degradation Study Protocol

Forced degradation studies are critical to demonstrating the method's stability-indicating capability [4] [2].

- **Preparation:** Expose **infigratinib** API (in solution and solid state) to various stress conditions.
- **Stress Conditions:**
 - **Acidic Hydrolysis:** Reflux with 0.1 M HCl for 4-8 hours [4].
 - **Alkaline Hydrolysis:** Reflux with 0.1 M NaOH for 4-8 hours [4].
 - **Oxidative Degradation:** Treat with 3% H₂O₂ at room temperature for 4-8 hours [4].
 - **Photodegradation:** Expose solid API and solution to UV (320-400 nm) and visible light (400-800 nm) as per ICH Q1B [4].

- **Thermal Degradation:** Expose solid API to dry heat (e.g., 105°C) and high humidity (e.g., 80°C/75% RH) for 24 hours [4].
- **Analysis:** After stress, neutralize, dilute, and analyze samples using the initial HPLC conditions. Compare chromatograms with unstressed control.
- **Degradation Product Characterization:** Use LC-MS to identify the molecular weights and propose structures for major degradation products [3].

Method Validation Parameters

Upon achieving satisfactory separation, the method must be validated as per ICH Q2(R1) guidelines [2]. The table below outlines the key parameters and typical acceptance criteria.

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter	Methodology	Acceptance Criteria
Specificity	Resolve infigratinib from all DPs and placebo. Confirm peak purity via PDA/MS.	No interference. Peak purity index > 0.999.
Linearity	Analyze infigratinib in the range of 5-25 µg/mL for assay and 0.1-2.0 µg/mL for impurities.	R ² > 0.995 [3].
Accuracy (Recovery)	Spike API into placebo at 80%, 100%, 120% of target concentration (n=9).	Recovery 98–102% for assay; 90–110% for impurities [2].

| **Precision** | **Repeatability:** 6 injections of 100% standard. **Intermediate Precision:** Different analyst/day/instrument. | RSD < 2.0% for assay; < 10% for impurities [2]. | **LOD/LOQ** | Determine from signal-to-noise ratio of 3:1 and 10:1, respectively. | LOQ should be at or below reporting threshold (e.g., ~0.1 µg/mL [3]). |

Important Considerations for Infrigratinib

- **Ocular Toxicity Context:** While not directly related to HPLC analysis, it is noteworthy that **infrigratinib** is associated with serious ocular adverse effects, including corneal epitheliopathy and

haze [5]. This underscores the critical importance of a precise and reliable analytical method to monitor drug quality and stability.

- **MS Compatibility:** If LC-MS is used for degradation product identification, the mobile phase should be MS-compatible (e.g., using volatile buffers like ammonium formate/acetate instead of non-volatile phosphate buffers) [2].
- **Solution Stability:** The stability of **infigratinib** and its degradation products in the sample solution should be established under storage conditions (e.g., room temperature and refrigerated) to ensure the integrity of results during analysis [4].

This proposed protocol provides a science- and risk-based roadmap for developing a robust, stability-indicating HPLC method for **infigratinib**, ensuring the drug's safety and efficacy throughout its shelf life.

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